Cas no 1426576-65-9 ((2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)

(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
- N-(4,5-dihydro-thiazol-2-yl)-3-phenyl-acrylamide
- STK412689
- ST50915918
- 3-PHENYL-N-(2,5-THIAZOLINYL)PROP-2-ENAMIDE
- (2E)-3-phenyl-N-(1,3-thiazolin-2-yl)prop-2-enamide
- N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
- (2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
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- MDL: MFCD00246022
- インチ: 1S/C12H12N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14,15)/b7-6+
- InChIKey: SLIMEDXLIOBFBM-VOTSOKGWSA-N
- ほほえんだ: S1C(NC(/C=C/C2C=CC=CC=2)=O)=NCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 66.8
(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB162325-1 g |
3-Phenyl-N-(2,5-thiazolinyl)prop-2-enamide |
1426576-65-9 | 1 g |
€211.30 | 2023-07-20 | ||
Key Organics Ltd | MS-7405-100MG |
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
1426576-65-9 | >90% | 100mg |
£146.00 | 2025-02-08 | |
abcr | AB162325-5 g |
3-Phenyl-N-(2,5-thiazolinyl)prop-2-enamide |
1426576-65-9 | 5 g |
€377.50 | 2023-07-20 | ||
Key Organics Ltd | MS-7405-20MG |
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
1426576-65-9 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | MS-7405-50MG |
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
1426576-65-9 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | MS-7405-10MG |
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
1426576-65-9 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Ambeed | A961409-1g |
(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
1426576-65-9 | 90% | 1g |
$348.0 | 2024-04-23 | |
abcr | AB162325-10 g |
3-Phenyl-N-(2,5-thiazolinyl)prop-2-enamide |
1426576-65-9 | 10 g |
€482.50 | 2023-07-20 | ||
Key Organics Ltd | MS-7405-5MG |
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
1426576-65-9 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MS-7405-1MG |
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
1426576-65-9 | >90% | 1mg |
£37.00 | 2025-02-08 |
(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
(2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamideに関する追加情報
Introduction to (2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 1426576-65-9 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Its systematic name, (2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide, provides a detailed insight into its structural framework, which comprises a variety of functional groups that contribute to its unique chemical and biological properties. This introduction aims to explore the compound's structure, potential applications, and recent research findings that highlight its importance in the development of novel therapeutic agents.
The molecular structure of this compound features a central thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms. The thiazole ring is a crucial component in many biologically active molecules, including antibiotics and antifungals. In this particular compound, the thiazole ring is part of the 4,5-Dihydro-1,3-thiazol-2-yl moiety, which suggests that it may exhibit similar biological activities. The presence of the amide functional group at the nitrogen atom of the thiazole ring further enhances its potential as a bioactive molecule.
Additionally, the compound contains a phenyl group attached to a prop-2-enamide moiety. The phenyl group is known for its ability to enhance lipophilicity and binding affinity to biological targets, while the prop-2-enamide group introduces a polar region that can interact with hydrophilic parts of proteins. This combination of functional groups makes the compound a promising candidate for drug discovery efforts.
Recent research in chemical biology has highlighted the importance of heterocyclic compounds in drug development. Heterocycles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The thiazole ring in this compound is particularly interesting because it has been shown to have antimicrobial and anti-inflammatory properties. Studies have demonstrated that derivatives of thiazole can inhibit the growth of various bacteria and fungi by disrupting essential metabolic pathways.
The phenylprop-2-enamide moiety in the compound's structure also contributes to its potential biological activity. This moiety has been reported to exhibit analgesic and anti-inflammatory effects in several preclinical studies. The amide bond is known to be a key pharmacophore in many drugs, providing interactions with both hydrophobic and hydrophilic regions of biological targets. This dual interaction capability makes the compound an attractive candidate for further investigation.
In terms of synthesis, (2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide can be synthesized through multi-step organic reactions that involve the formation of the thiazole ring followed by functionalization with the phenylprop-2-enamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methods are crucial for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.
The compound's potential as a therapeutic agent has prompted researchers to explore its pharmacological properties in detail. Initial studies have shown that it exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Further research is needed to determine its efficacy and safety profile in vivo. Additionally, investigations into its mechanism of action could provide valuable insights into how it interacts with biological targets and why it exhibits specific biological activities.
One area of interest is the interaction between this compound and enzymes involved in inflammatory pathways. Thiazole derivatives have been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. By inhibiting these enzymes, thiazole compounds can reduce inflammation and potentially alleviate symptoms associated with inflammatory diseases such as arthritis.
The phenylprop-2-enamide moiety may also contribute to anti-inflammatory effects by interacting with other inflammatory mediators or signaling pathways. For instance, it could potentially inhibit the production of pro-inflammatory cytokines or block their signaling pathways. These interactions could make the compound an effective treatment for conditions characterized by chronic inflammation.
Another exciting aspect of this compound is its potential application in cancer research. Thiazole derivatives have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells. This selective toxicity makes them attractive candidates for anticancer drugs. The presence of both thiazole and phenyl groups in this compound suggests that it may be able to target multiple pathways involved in cancer cell growth and survival.
Recent studies have shown that thiazole compounds can inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways involved in cancer progression. By inhibiting these kinases, thiazole compounds can disrupt signaling cascades that promote tumor growth and metastasis. The phenylprop-2-enamide group may also contribute to these effects by interacting with other proteins involved in cancer cell signaling.
In conclusion, (2E)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is a promising compound with significant potential in chemical biology and drug development. Its unique structural features make it an attractive candidate for further investigation into various therapeutic applications, including antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. Continued research into its pharmacological properties will be essential to unlock its full potential as a therapeutic agent.
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